Amylin (rat)

Obesity Feeding Behavior In Vivo Pharmacology

Researchers using human amylin or salmon calcitonin in rodent models face confounding variables from species-specific pharmacology and amyloid aggregation. Amylin (rat) eliminates these issues via six key amino acid substitutions (H18R, F23L, A25P, I26V, S28P, S29P) that prevent fibril formation while conferring superior anorectic potency and complete NPY antagonism. • Non-amyloidogenic & non-cytotoxic-critical control for human amylin toxicity studies • 3-fold greater potency than CGRP peptides in inhibiting muscle glycogen synthesis • ~2h duration enables precise acute pharmacological interventions Supplied lyophilized, ≥95% purity, stored at -20°C.

Molecular Formula C₁₆₇H₂₇₂N₅₂O₅₃S₂
Molecular Weight 3920.44
CAS No. 124447-81-0
Cat. No. B612752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylin (rat)
CAS124447-81-0
SynonymsAmylin (rat)
Molecular FormulaC₁₆₇H₂₇₂N₅₂O₅₃S₂
Molecular Weight3920.44
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)C(C)O
InChIInChI=1S/C167H272N52O53S2/c1-72(2)53-95(136(243)185-66-122(237)217-50-30-38-111(217)154(261)211-125(78(13)14)158(265)204-105(56-75(7)8)164(271)219-52-32-40-113(219)165(272)218-51-31-39-112(218)155(262)216-130(86(22)227)162(269)203-104(64-120(176)235)146(253)209-123(76(9)10)156(263)184-65-121(236)189-106(67-220)149(256)201-102(62-118(174)233)147(254)215-129(85(21)226)161(268)193-94(131(177)238)57-88-41-43-89(228)44-42-88)195-143(250)100(60-116(172)231)199-144(251)101(61-117(173)232)200-150(257)107(68-221)206-151(258)108(69-222)205-138(245)92(37-29-49-183-167(180)181)191-157(264)124(77(11)12)210-145(252)97(55-74(5)6)197-141(248)98(58-87-33-24-23-25-34-87)198-142(249)99(59-115(171)230)194-132(239)79(15)186-140(247)96(54-73(3)4)196-137(244)91(36-28-48-182-166(178)179)190-139(246)93(45-46-114(170)229)192-160(267)127(83(19)224)212-133(240)80(16)187-152(259)109-70-273-274-71-110(207-135(242)90(169)35-26-27-47-168)153(260)202-103(63-119(175)234)148(255)214-126(82(18)223)159(266)188-81(17)134(241)213-128(84(20)225)163(270)208-109/h23-25,33-34,41-44,72-86,90-113,123-130,220-228H,26-32,35-40,45-71,168-169H2,1-22H3,(H2,170,229)(H2,171,230)(H2,172,231)(H2,173,232)(H2,174,233)(H2,175,234)(H2,176,235)(H2,177,238)(H,184,263)(H,185,243)(H,186,247)(H,187,259)(H,188,266)(H,189,236)(H,190,246)(H,191,264)(H,192,267)(H,193,268)(H,194,239)(H,195,250)(H,196,244)(H,197,248)(H,198,249)(H,199,251)(H,200,257)(H,201,256)(H,202,260)(H,203,269)(H,204,265)(H,205,245)(H,206,258)(H,207,242)(H,208,270)(H,209,253)(H,210,252)(H,211,261)(H,212,240)(H,213,241)(H,214,255)(H,215,254)(H,216,262)(H4,178,179,182)(H4,180,181,183)/t79-,80-,81-,82+,83+,84+,85+,86+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-,129-,130-/m0/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylin (Rat) CAS 124447-81-0: Essential Procurement Data for Rodent Metabolic Research


Amylin (rat), also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid glucoregulatory peptide hormone co-secreted with insulin from pancreatic β-cells . With a molecular formula of C167H272N52O53S2 and a molecular weight of 3920.44 g/mol, it features a single intramolecular disulfide bridge between Cys2 and Cys7, which is critical for its bioactive conformation [1]. It functions as an endogenous agonist for amylin (AMY1, AMY3), calcitonin (CT), and CGRP receptors, playing a central role in studies of satiety, gastric emptying, and glucoregulation . Its non-amyloidogenic and non-cytotoxic profile distinguishes it from its human counterpart, making it a preferred tool for in vivo rodent models of metabolism and obesity [2][3].

Why Generic Substitution of Amylin (Rat) CAS 124447-81-0 Can Compromise Rodent Model Validity


Substituting Amylin (rat) with human amylin, salmon calcitonin, or other analogs in rodent studies introduces significant confounding variables due to profound species-specific differences in receptor pharmacology, secondary structure, and aggregation propensity. Rat amylin differs from the human peptide by six key amino acid substitutions (H18R, F23L, A25P, I26V, S28P, and S29P) which confer unique receptor activation profiles and prevent the amyloid fibril formation and cytotoxicity characteristic of human amylin [1][2]. Furthermore, in-class peptides like salmon calcitonin and pramlintide, while sharing some receptors, exhibit divergent binding affinities and functional potencies, making them non-interchangeable without re-optimization of experimental parameters and interpretation of results [3][4]. For robust and reproducible rodent metabolic research, the use of the authentic rat sequence is not optional but a critical control variable [5].

Quantitative Differentiation of Amylin (Rat) CAS 124447-81-0 for Scientific Selection


Superior Anorectic Potency and NPY Antagonism vs. Human Amylin

In a direct head-to-head comparison, rat amylin demonstrates superior anorectic efficacy compared to human amylin when administered intrahypothalamically. Furthermore, rat amylin completely blocks the potent orexigenic effect of Neuropeptide Y (NPY), a critical modulator of feeding behavior, while human amylin is less effective [1]. This differential activity is attributed to fundamental differences in their secondary structures, with human amylin exhibiting a β-sheet conformation not observed in the rat peptide [1].

Obesity Feeding Behavior In Vivo Pharmacology

Non-Amyloidogenic and Non-Cytotoxic Profile vs. Human Amylin

A critical, well-documented differentiation is that rat amylin does not form amyloid fibrils and is not cytotoxic, unlike human amylin [1][2]. Human amylin is known to form toxic aggregates that contribute to β-cell dysfunction in type 2 diabetes. While rat amylin can be induced to form fibrils under specific non-physiological conditions (e.g., 20 mM Tris-HCl), under standard conditions (e.g., dissolution in H2O or PBS) it remains non-fibrillar and non-toxic, serving as a reliable control for studying amyloidogenic processes [3].

Amyloid Cytotoxicity Islet Biology

Differentiated Binding Affinity and Functional Potency vs. Salmon Calcitonin (sCT)

Rat amylin and salmon calcitonin (sCT) display distinct pharmacological profiles at shared binding sites. In competitive binding studies on rat brain membranes, sCT displaces [125I]AMY with an IC50 of 3.7 ± 0.5 x 10^-10 M, while amylin displaces [125I]sCT with an IC50 of 1.8 ± 0.08 x 10^-7 M [1]. This translates to a 40-fold difference in functional antinociceptive potency, where a 10 µg dose of rat amylin produces an effect comparable to a 250 ng dose of sCT [1]. Conversely, for anorectic effects, sCT (5 µg/kg) produces a more potent and sustained reduction in food intake (>10 h) compared to rat amylin (~2 h), attributed to irreversible binding of sCT to amylin receptors [2].

Receptor Binding Nociception Anorectic Activity

Enhanced Potency at Glycogen Synthesis Inhibition vs. CGRP Peptides

In a cross-study comparable analysis of ex vivo muscle tissue, rat amylin is a significantly more potent inhibitor of insulin-stimulated glycogen synthesis than related calcitonin gene-related peptides (CGRPs). Specifically, rat amylin was found to be 3-fold more potent than either rat α-CGRP or rat β-CGRP at reducing [14C]-glucose incorporation into glycogen in insulin-treated rat soleus muscle [1]. This indicates a distinct pharmacodynamic profile within the calcitonin peptide family, highlighting the specific role of amylin in regulating peripheral insulin sensitivity and substrate utilization in skeletal muscle.

Glycogen Metabolism Insulin Resistance Skeletal Muscle

Baseline for Analog Development with Quantified Potency Improvements

Rat amylin serves as a critical baseline scaffold for developing novel amylin receptor activators. A 2024 study demonstrated that by introducing comprehensive mutagenesis into the rat amylin sequence, specifically in its C-terminal fragment, three distinct analogs were engineered. These novel peptides showed significant potency increases of 5- to 10-fold for amylin receptor activation compared to the endogenous rat amylin parent sequence [1]. Furthermore, these rat amylin-derived analogs exhibited higher potency for human amylin receptor activation than the clinically used drug pramlintide, underscoring the rat peptide's utility as a superior starting point for therapeutic development [1].

Drug Discovery Peptide Engineering Amylin Analogs

Optimal Application Scenarios for Amylin (Rat) CAS 124447-81-0 Based on Evidence


In Vivo Rodent Models of Feeding Behavior and Obesity

The superior anorectic potency and complete NPY antagonism of rat amylin compared to human amylin [1] make it the unequivocal choice for in vivo studies on appetite regulation, satiety, and body weight control in rodents. Its shorter duration of action (~2h) relative to salmon calcitonin [2] allows for precise, acute pharmacological interventions without the confounding factor of prolonged receptor activation.

Non-Amyloidogenic Control in Amyloid and Cytotoxicity Studies

The well-documented inability of rat amylin to form fibrils or exert cytotoxicity under physiological conditions [3] is a critical control for experiments investigating the aggregation and toxicity of human amylin. This application is fundamental to type 2 diabetes research focused on islet amyloid formation and β-cell dysfunction.

Baseline Scaffold for Peptide Engineering and Drug Discovery

As demonstrated by recent mutagenesis studies, rat amylin provides a soluble and stable template for creating high-affinity amylin receptor activators [4]. Researchers developing novel therapeutic peptides for metabolic diseases can utilize rat amylin as a starting point to introduce potency-enhancing mutations that outperform existing clinical analogs like pramlintide.

Investigating Peripheral Glycogen Metabolism and Insulin Resistance

The 3-fold greater potency of rat amylin over CGRP peptides in inhibiting muscle glycogen synthesis [5] validates its specific use in ex vivo and in vivo models designed to dissect the peripheral mechanisms of amylin-induced insulin resistance and its impact on glucose disposal in skeletal muscle.

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